molecular formula C13H18N2O4S B5644021 N-cycloheptyl-2-nitrobenzenesulfonamide

N-cycloheptyl-2-nitrobenzenesulfonamide

Cat. No.: B5644021
M. Wt: 298.36 g/mol
InChI Key: WAUMMPTYQUZBCV-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C13H18N2O4S and its molecular weight is 298.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.09872823 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cycloheptyl-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c16-15(17)12-9-5-6-10-13(12)20(18,19)14-11-7-3-1-2-4-8-11/h5-6,9-11,14H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUMMPTYQUZBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within the Benzenesulfonamide Class in Organic Synthesis

The benzenesulfonamide (B165840) functional group, characterized by a benzene (B151609) ring linked to a sulfonamide group (-SO₂NH-), is a cornerstone of both medicinal chemistry and organic synthesis. nih.gov Compounds within this class are recognized for their crystalline nature and generally poor solubility in water, which makes them useful for the characterization and separation of amines. researchgate.net

The synthesis of benzenesulfonamides is most commonly achieved through the reaction of benzenesulfonyl chloride with a primary or secondary amine. nih.gov The resulting sulfonamide's acidity, influenced by the substituent on the nitrogen atom, is a key feature. For instance, sulfonamides derived from primary amines possess an acidic hydrogen atom on the nitrogen, rendering them soluble in alkaline solutions. nih.gov This reactivity forms the basis of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines. nih.gov

Beyond their role in chemical analysis, benzenesulfonamides are pivotal as intermediates and protecting groups in the synthesis of complex molecules. nih.gov The sulfonamide bond is notably stable under many reaction conditions but can be cleaved when necessary, a property exploited in multi-step synthetic sequences. chem-station.com

Significance of the 2 Nitrobenzenesulfonyl Moiety in Modern Synthetic Chemistry

The 2-nitrobenzenesulfonyl group, often abbreviated as "Ns" or "nosyl," is a critically important activating and protecting group in modern organic synthesis. chem-station.com Its parent compound, 2-nitrobenzenesulfonyl chloride, is a highly reactive reagent used to introduce the nosyl group onto nucleophiles like amines and alcohols. sigmaaldrich.com

The nosyl group is particularly valued in amine chemistry. The resulting N-nosyl sulfonamides exhibit enhanced acidity of the N-H proton, facilitating reactions such as N-alkylation under relatively mild basic conditions. chem-station.com This feature is a cornerstone of the Fukuyama amine synthesis, a versatile method for preparing secondary amines. chem-station.com

A defining advantage of the nosyl group over other sulfonyl protecting groups, such as the tosyl group, is the conditions required for its removal. The electron-withdrawing nature of the ortho-nitro group makes the sulfur atom susceptible to nucleophilic attack. Consequently, the nosyl group can be cleaved under mild conditions using a thiol, such as thiophenol, in the presence of a base. researchgate.netchem-station.com This process proceeds through a Meisenheimer complex, ultimately liberating the free amine. chem-station.com This orthogonality allows for selective deprotection in the presence of other protecting groups, a crucial strategy in the synthesis of complex natural products and other polyfunctional molecules. researchgate.net

Overview of the N Cycloheptyl 2 Nitrobenzenesulfonamide Structure for Academic Investigation

Direct N-Sulfonylation Protocols

The most conventional and direct method for synthesizing this compound involves the reaction between an amine and a sulfonyl chloride. This approach forms the sulfonamide bond in a single, efficient step.

Reaction of 2-Nitrobenzenesulfonyl Chloride with Cycloheptylamine (B1194755)

The synthesis of this compound is readily accomplished by the condensation of 2-nitrobenzenesulfonyl chloride with cycloheptylamine. researchgate.net This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl sulfur center. The nitrogen atom of cycloheptylamine acts as a nucleophile, attacking the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride. This process results in the displacement of the chloride leaving group and the formation of the desired sulfonamide, with the concomitant generation of hydrogen chloride (HCl).

A typical laboratory procedure involves dissolving cycloheptylamine in a suitable solvent, such as dichloromethane (CH₂Cl₂), often in the presence of a base like pyridine. researchgate.net The 2-nitrobenzenesulfonyl chloride is then added, usually at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The base is crucial as it neutralizes the HCl produced during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic. After the reaction is complete, a standard work-up procedure involving washing with aqueous acid and base, followed by solvent evaporation and purification (e.g., by recrystallization or chromatography), yields the final product.

Optimization of Reaction Conditions for Yield and Purity

The efficiency of the N-sulfonylation reaction is highly dependent on several parameters, including the choice of base, solvent, and reaction temperature. Optimization of these conditions is critical for maximizing product yield and purity while minimizing reaction time and the formation of byproducts. tandfonline.com

Recent studies have focused on developing more efficient and environmentally benign protocols. For instance, the use of lithium hydroxide monohydrate (LiOH·H₂O) as a base in an ethanol-water solvent system has been shown to produce sulfonamides in excellent yields and high purity within minutes at temperatures between 0–5 °C. tandfonline.com This method offers advantages such as mild reaction conditions, high selectivity, and a simple work-up process. tandfonline.com The optimization process often involves a systematic variation of parameters to identify the ideal conditions.

Below is a data table illustrating the potential effects of varying reaction conditions on the synthesis of a generic sulfonamide, based on principles of process optimization.

EntryBaseSolventTemperature (°C)Reaction TimeYield (%)
1PyridineDichloromethane2512 h85
2TriethylamineDichloromethane258 h88
3LiOH·H₂O (0.5 eq.)Ethanol/Water (1:5)0-510 min95
4K₂CO₃Acetonitrile806 h78
5NoneAcetonitrile (reflux)24 h< 20 (with N-silylamine) nih.gov

Advanced N-Alkylation Strategies Involving Sulfonamides

Mitsunobu Reaction in the Preparation of N-Substituted Sulfonamides

The Mitsunobu reaction is a powerful tool for the N-alkylation of sulfonamides. nih.govnih.gov This reaction facilitates the coupling of a primary or secondary alcohol with an acidic N-H compound, such as a sulfonamide, using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov In the context of synthesizing this compound, this would involve reacting 2-nitrobenzenesulfonamide (B48108) with cycloheptanol.

The reaction is prized for its mild conditions and broad substrate scope. acsgcipr.org The high reactivity of the activated alcohol intermediate allows even weakly nucleophilic nitrogen centers, like those in sulfonamides, to participate effectively. acsgcipr.org

EntrySulfonamideAlcoholReagentsProductYield (%)
1p-ToluenesulfonamideBenzyl AlcoholPPh₃, DEADN-Benzyl-p-toluenesulfonamideHigh researchgate.net
2N-BOC p-toluenesulfonamideEthanolPPh₃, DIADN-Ethyl-N-BOC-p-toluenesulfonamideGood psu.edu
32-NitrobenzenesulfonamideCycloheptanolPPh₃, DEADThis compoundPlausible, high
4Phthalimide(S)-2-OctanolPPh₃, DEAD(R)-N-(Octan-2-yl)phthalimideHigh (with inversion) organic-chemistry.org

The mechanism of the Mitsunobu reaction is complex and has been the subject of extensive study. chemeurope.comnih.gov It is generally accepted to proceed through the following key steps:

Betaine Formation : Triphenylphosphine, a nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DEAD), forming a betaine intermediate. chemeurope.com

Proton Transfer : This betaine is a strong base and deprotonates the acidic sulfonamide, creating a sulfonamidate anion and a protonated phosphonium species.

Oxyphosphonium Ion Formation : The deprotonated alcohol (alkoxide) then attacks the activated phosphonium species, displacing the hydrazide and forming a key alkoxyphosphonium ion. This step activates the alcohol's hydroxyl group, converting it into an excellent leaving group. organic-chemistry.org

SN2 Displacement : The sulfonamidate anion, acting as the nucleophile, performs a backside attack on the carbon atom bearing the alkoxyphosphonium group. This SN2 displacement expels triphenylphosphine oxide (TPPO) as a byproduct and forms the final N-alkylated sulfonamide product. acsgcipr.orgnih.gov

A defining characteristic of the Mitsunobu reaction is its high degree of stereospecificity. The final step of the mechanism, the SN2 displacement, proceeds with a clean inversion of configuration at the stereogenic center of the alcohol. organic-chemistry.orgnih.gov This feature makes the Mitsunobu reaction an invaluable method for controlling stereochemistry and inverting the chirality of secondary alcohols during synthesis. acsgcipr.orgorganic-chemistry.org

When a chiral secondary alcohol is used as the alkylating agent, the resulting N-alkylated sulfonamide will have the opposite stereochemistry at that carbon center. For example, if one were to react 2-nitrobenzenesulfonamide with a chiral (R)-cycloheptanol derivative, the Mitsunobu reaction would stereospecifically yield the corresponding (S)-N-cycloheptyl-2-nitrobenzenesulfonamide analogue. This predictable stereochemical outcome is a significant advantage over other alkylation methods that might lead to racemization or a mixture of diastereomers. This control is crucial in the synthesis of complex, stereochemically defined molecules, including many pharmaceuticals. researchgate.net

Polymer-Supported Synthesis of Benzenesulfonamides

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the rapid and efficient synthesis of compound libraries, simplifying purification and allowing for the use of excess reagents to drive reactions to completion. The 2-nitrobenzenesulfonamide scaffold is well-suited for SPOS due to its robust nature and the mild conditions required for its cleavage.

Integration of 2-Nitrobenzenesulfonamide Scaffolds onto Solid Supports

The integration of the 2-nitrobenzenesulfonamide moiety onto a solid support typically begins with a resin functionalized with a primary or secondary amine. Common resins used for this purpose include aminomethylated polystyrene or Rink amide resin. The resin-bound amine is then treated with 2-nitrobenzenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to form the immobilized sulfonamide. libretexts.orgresearchgate.net This straightforward procedure effectively anchors the sulfonamide scaffold to the polymer support, ready for subsequent functionalization.

Below is a table summarizing typical conditions for the immobilization of 2-nitrobenzenesulfonamide scaffolds.

Resin TypeAmine SourceReagentsBaseSolventTypical Yield
Aminomethyl PolystyreneResin-bound primary amine2-Nitrobenzenesulfonyl chloridePyridineDichloromethane (DCM)High (>95%)
Rink Amide ResinResin-bound primary amine2-Nitrobenzenesulfonyl chlorideTriethylamineN,N-Dimethylformamide (DMF)High (>95%)
Hydroxymethyl PolystyreneExternal primary amine (linker)2-Nitrobenzenesulfonamide, PPh₃, DEAD-Tetrahydrofuran (THF)Good (80-95%)

Methodologies for Solid-Phase N-Alkylation of Sulfonamides

Once the 2-nitrobenzenesulfonamide is immobilized on the solid support, the N-alkylation can be performed. The solid-phase format is particularly advantageous for driving the alkylation to completion by using an excess of the alkylating agent, which can be easily washed away after the reaction.

The Fukuyama-Mitsunobu reaction is a widely used and highly efficient method for the N-alkylation of polymer-supported 2-nitrobenzenesulfonamides. researchgate.netwikipedia.orgresearchgate.net The resin-bound sulfonamide is treated with an alcohol in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD. wikipedia.orgresearchgate.net This reaction proceeds under mild, neutral conditions and is compatible with a wide range of functional groups on the alcohol component. The use of DIAD has been reported to be superior to DEAD in some solid-phase applications. wikipedia.org

Alkylation with alkyl halides is another common strategy. researchgate.net The immobilized sulfonamide is treated with an excess of an alkyl halide in the presence of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate, in a suitable solvent like DMF. This method is straightforward and effective for a variety of alkyl halides.

The following table provides examples of solid-phase N-alkylation of 2-nitrobenzenesulfonamides.

Alkylation MethodAlkylating AgentReagents/BaseSolventReaction TimeProduct
Fukuyama-MitsunobuBenzyl alcoholPPh₃, DIADTHF12 hResin-bound N-benzyl-2-nitrobenzenesulfonamide
Fukuyama-MitsunobuEthanolPPh₃, DEADTHF12 hResin-bound N-ethyl-2-nitrobenzenesulfonamide
Alkyl HalideIodomethaneCs₂CO₃DMF8 hResin-bound N-methyl-2-nitrobenzenesulfonamide
Alkyl HalideBenzyl bromideDBUDMF10 hResin-bound N-benzyl-2-nitrobenzenesulfonamide

Following the N-alkylation, the desired product can be cleaved from the solid support. The 2-nitrobenzenesulfonyl group is typically removed under mild conditions using a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base like DBU or potassium carbonate. libretexts.org The choice of linker used to attach the sulfonamide to the resin will dictate the final cleavage conditions to release the N-alkylated sulfonamide or the corresponding secondary amine into solution.

Strategies for Amine Protection and Activation

The Nosyl group serves a dual function. It effectively protects an amine by converting it into a less reactive sulfonamide. Simultaneously, it activates the amine for subsequent N-alkylation reactions. thieme-connect.comresearchgate.net This dual-purpose nature makes it a powerful asset in the synthesis of complex nitrogen-containing molecules, including polyamines and secondary amines. thieme-connect.comtcichemicals.com The protection is typically achieved by reacting the primary amine with 2-nitrobenzenesulfonyl chloride (NsCl) in the presence of a base. tcichemicals.com

The protection of a primary amine, such as cycloheptylamine to form this compound, proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the stable sulfonamide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. youtube.com

A key feature of 2-Nos-protected primary amines is the enhanced acidity of the remaining proton on the nitrogen atom. chem-station.comnih.gov The strongly electron-withdrawing nature of both the arylsulfonyl group and the ortho-nitro substituent significantly acidifies the N-H bond. This increased acidity, compared to unprotected amines or even other sulfonamides like tosylamides, allows for easy deprotonation with relatively weak bases. chem-station.com This property is fundamental to the utility of the Nosyl group in the Fukuyama amine synthesis, where the resulting anion can be readily N-alkylated under mild conditions, such as the Mitsunobu reaction or with alkyl halides, to form N,N-disubstituted sulfonamides. researchgate.netchem-station.com

Selective Deprotection Methodologies

The most significant advantage of the Nosyl group is its facile removal under mild, nucleophilic conditions, a feature that distinguishes it from the more robust tosyl group. chem-station.com The deprotection hinges on a nucleophilic aromatic substitution (SNAr) reaction, where a soft nucleophile attacks the electron-deficient aromatic ring. thieme-connect.deresearchgate.net

Thiols, in the presence of a base, are the most common and effective reagents for cleaving the 2-Nos group. thieme-connect.dechem-station.com The base deprotonates the thiol to form a more nucleophilic thiolate anion. This anion then attacks the carbon atom bearing the sulfonyl group on the nitroaromatic ring, initiating the cleavage process. researchgate.net The reaction proceeds through a Meisenheimer complex intermediate, followed by the elimination of sulfur dioxide and the release of the free amine. tcichemicals.comchem-station.com

The choice of thiol can influence the efficiency and conditions of the deprotection reaction. Commonly used thiols include 2-mercaptoethanol and thiophenol. thieme-connect.comlookchem.com Both have been shown to be highly effective for the cleavage of the Nosyl group from a variety of substrates. thieme-connect.comresearchgate.net

For instance, research has demonstrated that thiophenol is highly effective, often leading to complete deprotection in a short time. nih.gov 2-mercaptoethanol is another widely used thiol that provides excellent yields under mild conditions. thieme-connect.comnih.gov While both are effective, factors such as the substrate's complexity, potential side reactions, and the desired workup procedure can guide the selection. Odorless alternatives like dodecanethiol have also been explored to mitigate the unpleasant smell associated with volatile thiols. lookchem.com

Deprotection of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide with Different Thiols
Thiol ReagentBaseSolventConditionsYield of Primary AmineReference
2-MercaptoethanolDBUDMF0 °C to rt, 30 min86% thieme-connect.com
ThiophenolCs2CO3DMF0 °C to rt, 30 min88% thieme-connect.com

The presence of a base is critical for the thiolysis of Nosyl amides, as it generates the highly nucleophilic thiolate anion from the thiol. researchgate.net The choice of base can significantly impact the reaction rate and yield. Common bases used for this purpose include organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate. thieme-connect.comthieme-connect.dereddit.com

DBU is a strong, non-nucleophilic base that is effective in combination with thiols like 2-mercaptoethanol. thieme-connect.comnih.gov Cesium carbonate has proven to be particularly effective, especially when paired with thiophenol, giving high yields of the deprotected amine under mild conditions. thieme-connect.comthieme-connect.de Studies comparing different bases have shown that Cs₂CO₃ can provide better results than stronger bases like sodium hydride (NaH). thieme-connect.de The strength and solubility of the base are important parameters for efficient desulfonylation. researchgate.net

Effect of Base on the Deprotection of N-methylbenzyl-o-nitrobenzenesulfonamide using a Thiophenol Resin
BaseSolventTime (h)Conversion (%)Reference
NaHDMF24&lt;5 thieme-connect.de
LiHMDSDMF24&lt;5 thieme-connect.de
Cs2CO3DMF24100 thieme-connect.de
Cs2CO3THF24100 thieme-connect.de

Thiol-Free Deprotection via Alkali Metal Alkoxides

Traditionally, the removal of the 2-Nos group is accomplished by nucleophilic aromatic substitution (SNAr) using thiolates, such as thiophenol in the presence of a base. researchgate.netresearchgate.net While effective, this method suffers from the significant drawback of using foul-smelling and toxic thiols, which necessitates special handling and waste disposal measures, posing a challenge for industrial-scale applications. google.comlookchem.com

To circumvent these issues, thiol-free deprotection methods have been developed. A notable and industrially advantageous method involves the use of alkali metal alkoxides. google.com This process allows for the efficient cleavage of the N-S bond in 2- or 4-nitrobenzenesulfonamides to yield the corresponding free amine.

The reaction proceeds by the action of an alkali metal alkoxide, such as sodium methoxide (CH₃ONa) or potassium tert-butoxide (t-BuOK), on the sulfonamide. google.com The strongly basic and nucleophilic character of the alkoxide facilitates the cleavage. The process is advantageous as it avoids the use of thiols, is simple to perform, and has general applicability. google.com The resulting amine can be isolated or used directly in a subsequent reaction with an acylating or oxycarbonylating agent to form an amine derivative. google.com

Table 1: Comparison of Deprotection Methods for 2-Nos Group

Method Reagents Advantages Disadvantages
Thiol-Based Thiophenol, K₂CO₃, DMF Mild conditions, high yields researchgate.net Malodorous and toxic reagents google.com

| Thiol-Free | Alkali Metal Alkoxide (e.g., CH₃ONa) | Avoids thiol usage, industrially scalable google.com | May require stronger basic conditions |

Chemo- and Regioselectivity in Deprotection of Poly-Functionalized Systems

A key advantage of the 2-Nos group is the ability to remove it selectively in the presence of other common amine protecting groups. This orthogonality is crucial in the synthesis of complex, poly-functionalized molecules where sequential deprotection is required. researchgate.netnumberanalytics.com The mild conditions required for Nosyl group cleavage allow other protecting groups that are sensitive to acids, bases, or hydrogenolysis to remain intact.

For instance, the 2-Nos group can be cleaved without affecting widely used carbamate protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and allyloxycarbonyl (Alloc). researchgate.net This chemoselectivity allows for a strategic approach to synthesis, where the Nosyl group can be removed to unmask an amine for further functionalization, while other parts of the molecule remain protected. researchgate.netnih.gov

Table 2: Orthogonality of 2-Nos Group with Other Amine Protecting Groups

Protecting Group Abbreviation Stable to 2-Nos Cleavage (Thiolate) Cleavage Conditions
tert-butoxycarbonyl Boc Yes researchgate.net Strong Acid (e.g., TFA)
benzyloxycarbonyl Cbz Yes researchgate.net Hydrogenolysis (e.g., H₂, Pd/C)
allyloxycarbonyl Alloc Yes researchgate.net Pd(0) catalyst

Regioselectivity in deprotection becomes critical when a molecule contains multiple Nosyl-protected amines with different steric or electronic environments. While less commonly exploited than chemoselectivity, differences in the accessibility of the sulfonamide moiety can potentially lead to selective deprotection at one site over another, although this often requires careful optimization of reaction conditions.

Intramolecular Rearrangements and Mitigation Strategies

Despite its utility, the chemistry of the 2-Nos group is complicated by a propensity for intramolecular rearrangements, most notably the Smiles-type rearrangement. researchgate.netmanchester.ac.uk This process can lead to the formation of undesired isomeric byproducts, complicating purification and reducing the yield of the target molecule.

Analysis of Smiles-Type Rearrangements During 2-Nos-Mediated Reactions

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. cdnsciencepub.comwikipedia.org In the context of 2-Nos chemistry, it typically occurs under basic conditions. The reaction is initiated by the deprotonation of a nucleophilic group (e.g., an alcohol or amine) located elsewhere in the molecule. This internal nucleophile then attacks the ipso-carbon of the nitro-activated aromatic ring, displacing the sulfonyl group to form a new ring structure. researchgate.netresearchgate.net

The key steps of the mechanism are:

Deprotonation: A base removes a proton from a nucleophilic group (Y-H) within the substrate.

Intramolecular Attack: The resulting nucleophile (Y⁻) attacks the C-1 position of the 2-nitrophenyl ring. This forms a spirocyclic intermediate known as a Meisenheimer complex. cdnsciencepub.com

Ring Opening: The Meisenheimer complex collapses, breaking the C-S bond and leading to the rearranged product.

The presence of the electron-withdrawing nitro group, particularly at the ortho position, is crucial for activating the aromatic ring towards nucleophilic attack and stabilizing the Meisenheimer intermediate. researchgate.netcdnsciencepub.com

Steric and Electronic Effects Influencing Rearrangement Pathways

The likelihood and pathway of a Smiles rearrangement are heavily influenced by both steric and electronic factors. researchgate.netcdnsciencepub.com

Electronic Effects: The rearrangement is highly dependent on the electronic nature of the aromatic ring. Strong electron-withdrawing groups (EWGs) like the nitro (-NO₂) group are essential to lower the energy of the Meisenheimer intermediate and facilitate the SNAr reaction. cdnsciencepub.comwikipedia.org The position of the EWG is critical; ortho and para positions provide the most significant activation through resonance stabilization. cdnsciencepub.com

Steric Effects: The steric environment around the reacting centers plays a significant role. The formation of the spirocyclic Meisenheimer intermediate requires the molecule to adopt a specific conformation. cdnsciencepub.com Bulky substituents near the nucleophile or the aromatic ring can hinder this conformation, thereby slowing down or preventing the rearrangement. manchester.ac.uknih.gov Conversely, certain steric effects can be rate-enhancing by favoring a reactive conformation. cdnsciencepub.com The length and flexibility of the chain connecting the nucleophile to the aromatic ring also dictate the feasibility of forming the required 5- or 6-membered spirocyclic intermediate.

Design Principles for Avoiding Undesired Rearrangements in 2-Nos Chemistry

Understanding the factors that promote Smiles rearrangements allows for the development of strategies to mitigate or avoid this undesired side reaction.

Choice of Base and Reaction Conditions: The rearrangement is base-catalyzed. Using a weaker base or a stoichiometric amount rather than an excess can sometimes prevent the initial deprotonation that triggers the rearrangement cascade. Lowering the reaction temperature can also help, as the activation energy for the rearrangement may be higher than that for the desired reaction.

Substrate Design: Modifying the substrate is a powerful strategy. Introducing sterically demanding groups near the internal nucleophile can create steric hindrance that disfavors the transition state leading to the Meisenheimer complex. manchester.ac.uk For example, substrates that are sterically hindered may not be viable for rearrangement under standard conditions. manchester.ac.uk

Protecting Group Strategy: If a molecule contains a nucleophilic group (like a hydroxyl) that could initiate a Smiles rearrangement, it is crucial to protect that group before carrying out reactions under basic conditions on the Nosyl-protected amine. This orthogonal protection strategy is a fundamental principle in complex molecule synthesis. numberanalytics.comresearchgate.net

Modification of the Sulfonyl Group: While less common, altering the electronic properties of the protecting group itself could influence rearrangement propensity. However, this often compromises the properties that make the 2-Nos group useful in the first place (e.g., its ease of cleavage).

By carefully considering these factors, chemists can harness the advantages of the 2-Nos protecting group while minimizing the risk of undesired intramolecular rearrangements.

N Cycloheptyl 2 Nitrobenzenesulfonamide As a Synthetic Intermediate and Building Block

Incorporation into Complex Molecular Architectures

The structure of N-cycloheptyl-2-nitrobenzenesulfonamide, featuring a reactive sulfonamide and a bulky cycloheptyl group, lends itself to the synthesis of intricate molecules, particularly nitrogen-containing heterocycles and macrocycles.

Synthesis of Nitrogen Heterocycles via 2-Nosyl-Functionalized Precursors

Nitrogen heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products. chemrxiv.orgresearchgate.netgoogle.combenthamdirect.com The 2-nitrobenzenesulfonamide (B48108) moiety in this compound plays a crucial role in strategies aimed at synthesizing these cyclic structures. The nosyl group is known to facilitate the formation of nitrogen-containing rings through various mechanisms. sigmaaldrich.comresearchgate.net

The general strategy often involves the initial protection of a primary amine with 2-nitrobenzenesulfonyl chloride to form a stable sulfonamide. The acidic nature of the N-H bond in the resulting nosyl amide allows for facile N-alkylation under relatively mild conditions, a process that can be used to introduce other functionalities necessary for a subsequent cyclization step. sigmaaldrich.com For instance, an alkyl chain containing a leaving group or a double bond can be appended to the nitrogen atom, creating a precursor primed for intramolecular ring formation. While specific examples detailing the use of this compound in the synthesis of a broad range of nitrogen heterocycles are not extensively documented in publicly available research, the principles of the "Ns-strategy" are widely applicable. sigmaaldrich.com

Role in N-Sulfonyliminium Ion Triggered Cyclization Reactions

A significant application of nosyl-protected amines is in cyclization reactions triggered by the formation of N-sulfonyliminium ions. These reactive intermediates are typically generated from the corresponding N-sulfonyl amide by condensation with an aldehyde or ketone, often promoted by a Lewis or Brønsted acid catalyst. nih.govnih.gov The resulting electrophilic iminium ion can then be attacked by an intramolecular nucleophile, such as an alkene or an aromatic ring, to forge a new carbon-carbon bond and construct a cyclic system. rsc.orggoogle.com

Studies have shown that various metal triflates, such as those of scandium(III) and copper(II), can effectively catalyze these cyclizations. nih.govnih.gov The choice of the N-sulfonyl group and the substituents on the nitrogen atom can influence the reactivity and stereochemical outcome of the cyclization. While much of the reported research utilizes other N-substituents, the N-cycloheptyl group in this compound would be expected to participate in such transformations. The bulky nature of the cycloheptyl group could potentially influence the stereoselectivity of the cyclization, a factor that is often of critical importance in the synthesis of chiral molecules.

A general representation of an N-sulfonyliminium ion cyclization is shown below:

ReactantIntermediateProduct
N-alkenyl-N-cycloheptyl-2-nitrobenzenesulfonamideN-cycloheptyl-N-sulfonyliminium ionCyclized nitrogen heterocycle

This table represents a generalized reaction pathway. Specific substrates and conditions would determine the exact outcome.

Applications in Macrocyclization Chemistry

The synthesis of macrocycles, large cyclic molecules that are prevalent in many natural products and drug candidates, often presents significant synthetic challenges, including the need to favor intramolecular cyclization over intermolecular polymerization. The properties of the 2-nitrobenzenesulfonamide group are well-suited to address these challenges.

The "Ns-strategy" has been successfully applied to the synthesis of macrocyclic amines. sigmaaldrich.com This typically involves a sequence where a linear precursor containing two primary amino groups is selectively protected at both ends with 2-nitrobenzenesulfonyl groups. The resulting bis-sulfonamide can then be subjected to a double N-alkylation to introduce a linker that will form the backbone of the macrocycle. The final step is the simultaneous deprotection of both nosyl groups, which can often be achieved under mild conditions using a thiol and a base, to release the free macrocyclic amine. While specific examples employing this compound as a starting material for macrocyclization are not prominent in the literature, the established methodologies suggest its potential utility in such synthetic endeavors.

Functionalization and Derivatization at the N-Cycloheptyl Moiety

Beyond the reactivity conferred by the nosyl group, the cycloheptyl ring itself offers opportunities for further chemical modification, allowing for the introduction of additional complexity and functionality into the molecule.

Ring-Opening or Ring-Modification Strategies of the Cycloheptyl Group

While the cycloheptyl ring is a relatively stable saturated carbocycle, under certain conditions, it can undergo ring-opening or ring-contraction reactions. Such transformations, however, are not commonly reported for this compound itself. In more general contexts, cycloalkanes can be functionalized through C-H activation, which can lead to products that might be precursors for ring-opening. nih.gov For smaller, more strained rings like cyclopropanes, reductive ring-opening is a known synthetic strategy. benthamscience.com Although less common for a seven-membered ring, conceptually similar strategies could be envisioned under specific catalytic conditions.

Introduction of Additional Functional Groups onto the Cycloheptyl Ring

A more synthetically accessible approach to modifying the cycloheptyl moiety is the direct introduction of new functional groups onto the ring. The functionalization of saturated carbocycles is a challenging but active area of research. sigmaaldrich.comnih.gov Methods for the C-H functionalization of cycloalkanes, often employing transition metal catalysis, could potentially be applied to this compound. nih.gov

For instance, a directed C-H activation, where the sulfonamide group helps to position a catalyst to a specific C-H bond on the cycloheptyl ring, could allow for site-selective functionalization. While specific literature examples for this compound are scarce, the general principles of C-H activation suggest that this could be a viable, albeit challenging, route to more complex derivatives.

The following table outlines some potential, though not specifically reported for this compound, functionalization reactions of a cycloheptyl ring:

Reaction TypePotential ReagentsPotential Product
Free-radical halogenationN-Bromosuccinimide, lightBromo-N-cycloheptyl-2-nitrobenzenesulfonamide
C-H ArylationPalladium catalyst, aryl halide(Aryl-cycloheptyl)-2-nitrobenzenesulfonamide
HydroxylationOxidizing agent, catalyst(Hydroxy-cycloheptyl)-2-nitrobenzenesulfonamide

This table illustrates hypothetical transformations based on general reactivity patterns of cycloalkanes.

Use in Specific Reaction Mechanisms Studies

The unique electronic and structural characteristics of the 2-nitrobenzenesulfonamide (nosyl) group make this compound and related nosyl amides valuable tools for investigating reaction mechanisms. The strong electron-withdrawing nature of the 2-nitrophenyl group significantly influences the reactivity of the adjacent sulfonamide linkage, providing a handle for mechanistic exploration.

The cleavage of the sulfonamide bond in this compound and its analogs is a key area of mechanistic study. The widely accepted pathway for the deprotection of nosyl amides involves a nucleophilic aromatic substitution (SNAr) mechanism. This process is particularly efficient with soft nucleophiles like thiolates. The reaction is initiated by the attack of the thiolate on the carbon atom of the aromatic ring that is attached to the sulfonyl group. This step is facilitated by the electron-deficient nature of the nitro-substituted aromatic ring.

The general mechanism for the thiol-mediated cleavage of a nosyl amide can be summarized as follows:

Nucleophilic Attack: A thiolate anion attacks the C1 position of the 2-nitrobenzenesulfonyl group.

Meisenheimer Complex Formation: A resonance-stabilized Meisenheimer intermediate is formed.

Sulfonamide Bond Cleavage: The complex undergoes rearrangement, leading to the cleavage of the S-N bond and the release of the amine.

Product Formation: The final products are the corresponding amine, sulfur dioxide, and a diaryl disulfide.

The structure of the N-substituent, in this case, the cycloheptyl group, can sterically influence the approach of the nucleophile to the sulfonamide nitrogen and the aromatic ring, potentially affecting the rate of cleavage. While specific studies on the N-cycloheptyl derivative are not prevalent, research on a range of N-alkyl sulfonamides indicates that steric hindrance around the nitrogen atom can impact the kinetics of reactions involving the sulfonamide group. nih.gov

Kinetic studies of the cleavage of 2-nitrobenzenesulfonamides provide quantitative data on reaction rates, which are essential for understanding the mechanism in detail. The rate of deprotection of nosyl amides is dependent on several factors, including the nature of the nucleophile, the solvent, the temperature, and the specific substitution on the sulfonamide.

Table 1: Representative Conditions for the Deprotection of Nosyl Amides

Nosyl Amide SubstrateNucleophileBaseSolventTemperature (°C)TimeYield (%)
N-benzyl-2-nitrobenzenesulfonamideThiophenolK₂CO₃DMFRoom Temp.2 h>95
N-butyl-2-nitrobenzenesulfonamideMercaptoacetic acidK₂CO₃DMFRoom Temp.4 h>95
N-(4-methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamideThiophenolKOHAcetonitrile5040 minNot specified

The data in this table is illustrative of general conditions for nosyl amide cleavage and is based on findings for structurally related compounds.

The rate of these reactions can be followed by techniques such as HPLC or NMR spectroscopy, allowing for the determination of rate constants. Such kinetic data can be used to construct Hammett plots or other linear free-energy relationships to probe the electronic effects of substituents on the reaction rate.

Furthermore, the 2-nitrobenzenesulfonamide group has been utilized as a chemical linker in bioconjugation chemistry, for example, in connecting polyethylene (B3416737) glycol (PEG) to siRNA. In these applications, the selective cleavage of the sulfonamide linkage under specific intracellular conditions (e.g., in the presence of glutathione/glutathione S-transferase) is crucial. Kinetic studies of this cleavage are vital for designing linkers with appropriate stability and release profiles. The rate of cleavage in such systems is markedly influenced by the enzymatic environment, highlighting the role of catalysis in the reaction mechanism. nih.gov

Spectroscopic and Structural Characterization in Academic Research

X-Ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the molecular geometry and intermolecular interactions of N-cycloheptyl-2-nitrobenzenesulfonamide.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

A crystallographic study would yield a detailed table of all bond lengths and angles within the molecule. For this compound, key parameters of interest would include the S-N bond length of the sulfonamide group, the C-S and S-O bond lengths, and the geometry around the sulfur atom, which is expected to be tetrahedral. The analysis would also reveal the specific conformation of the cycloheptyl ring (e.g., chair, boat, or twist-chair) in the solid state. Torsional angles, particularly around the C-S and S-N bonds, would describe the orientation of the nitro-substituted benzene (B151609) ring relative to the sulfonamide group and the cycloheptyl ring. In related structures, such as N,N-dimethyl-o-nitrobenzenesulfonamide, significant steric repulsion between the ortho-nitro group and the sulfonyl oxygen atoms forces the nitro group to rotate out of the plane of the phenyl ring. A similar effect would be anticipated for the N-cycloheptyl derivative.

Interactive Data Table: Expected X-Ray Crystallographic Parameters (Hypothetical) (Note: The following table is a representation of the type of data that would be generated. No experimental data for this compound is available.)

ParameterAtom 1Atom 2Atom 3Atom 4Expected Value/Range
Bond LengthSN~1.63 Å
Bond LengthSO1~1.43 Å
Bond LengthSC(Aryl)~1.77 Å
Bond AngleO1SO2~120°
Bond AngleNSC(Aryl)~107°
Torsion AngleC(Aryl)C(Aryl)SNVariable (steric influence)
Torsion AngleC(Aryl)SNC(Alkyl)Variable (conformation)

Investigation of Intermolecular Hydrogen Bonding and Crystal Packing

The sulfonamide group contains a nitrogen-bound hydrogen (N-H) which can act as a hydrogen bond donor, and the sulfonyl and nitro group oxygens can act as hydrogen bond acceptors. X-ray diffraction would elucidate whether intermolecular N-H···O=S or N-H···O=N hydrogen bonds are formed. These interactions are crucial as they dictate how the molecules pack together in the crystal lattice, influencing physical properties such as melting point and solubility. The analysis would describe the resulting crystal packing motif (e.g., chains, sheets, or a 3D network).

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of a molecule in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Detailed ¹H and ¹³C NMR Spectral Analysis for Conformation

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the 2-nitrophenyl group and the aliphatic protons of the cycloheptyl ring. The aromatic region would likely display a complex multiplet pattern due to the ortho-nitro substitution. The cycloheptyl protons would appear in the upfield region, with their chemical shifts and multiplicities depending on the ring's conformational dynamics in solution.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The chemical shifts would confirm the presence of the aromatic ring (typically 120-150 ppm), the cycloheptyl ring (typically 20-50 ppm), and the carbon attached to the nitro group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical) (Note: The following table is a representation of the type of data that would be generated. No experimental data for this compound is available.)

NucleusFunctional GroupPredicted Chemical Shift (ppm)Multiplicity
¹HAromatic (C-H)7.8 - 8.2m
¹HSulfonamide (N-H)Variable, broads
¹HCycloheptyl (CH-N)~3.5m
¹HCycloheptyl (CH₂)1.4 - 1.8m
¹³CAromatic (C-S)~135s
¹³CAromatic (C-NO₂)~148s
¹³CAromatic (C-H)124 - 134d
¹³CCycloheptyl (C-N)~55d
¹³CCycloheptyl (CH₂)25 - 40t

2D NMR Techniques (e.g., COSY, NOESY) for Structural Assignment

While specific 2D NMR studies for this compound are not published, techniques like COSY (Correlation Spectroscopy) would be used to establish ¹H-¹H spin-spin coupling networks, confirming the connectivity within the cycloheptyl ring and the aromatic system. NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity between protons, which would be instrumental in determining the preferred conformation of the cycloheptyl ring and its orientation relative to the sulfonamide and aromatic moieties.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Formula: C₁₃H₁₈N₂O₄S), the exact mass of the molecular ion [M]⁺ would be a key piece of data.

Under electron ionization (EI), the molecule would be expected to fragment in predictable ways. Key fragmentation pathways for sulfonamides often include:

Cleavage of the S-N bond.

Loss of the cycloheptyl group.

Fission of the S-C(aryl) bond.

Loss of SO₂.

Rearrangement reactions involving the nitro group.

Analysis of the resulting fragment ions would help to confirm the different parts of the molecular structure.

Interactive Data Table: Plausible Mass Spectrometry Fragments (Hypothetical) (Note: The following table is a representation of the type of data that would be generated. No experimental data for this compound is available.)

m/z Value (Hypothetical)Ion StructureFragmentation Pathway
298[C₁₃H₁₈N₂O₄S]⁺Molecular Ion [M]⁺
200[C₆H₄NO₂S]⁺Loss of cycloheptyl radical
186[C₆H₄NO₄S]⁺Loss of C₇H₁₂
120[C₆H₄NO₂]⁺Loss of SO₂ from [C₆H₄NO₄S]⁺
99[C₇H₁₃]⁺Cycloheptyl cation

Theoretical and Computational Studies of N Cycloheptyl 2 Nitrobenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in predicting the properties of molecules like N-cycloheptyl-2-nitrobenzenesulfonamide. These calculations can elucidate the molecule's three-dimensional structure, electron distribution, and intrinsic reactivity.

The geometry of this compound is characterized by the spatial arrangement of its constituent 2-nitrophenyl, sulfonamide, and cycloheptyl groups. Geometry optimization calculations are employed to identify the most stable (lowest energy) conformation of the molecule.

The cycloheptyl ring is known for its conformational flexibility. Unlike the well-defined chair conformation of cyclohexane, cycloheptane (B1346806) and its derivatives exist as a dynamic equilibrium of several low-energy conformations, primarily in the twist-chair and chair families. researchgate.net The twist-chair conformation is generally predicted to be the most stable for cycloheptane itself. researchgate.net For this compound, the attachment of the bulky 2-nitrobenzenesulfonamide (B48108) group to the cycloheptyl ring would influence the conformational preference. The specific dihedral angles of the cycloheptyl ring in the lowest energy conformation would be determined by a balance of minimizing steric hindrance and torsional strain.

Table 1: Predicted Geometrical Parameters for this compound (based on related structures)

ParameterPredicted Value
S-N Bond Length~1.65 Å
N-C (cycloheptyl) Bond Length~1.48 Å
S=O Bond Length~1.43 Å
C-S-N Bond Angle~107°
S-N-C Bond Angle~118°
O-S-O Bond Angle~120°

Note: These values are estimates based on typical bond lengths and angles found in sulfonamides and related organic molecules.

The electronic structure of this compound is dictated by the arrangement of its molecular orbitals (MOs). Molecular orbital theory helps in understanding the distribution of electron density and the nature of chemical bonding within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance.

The HOMO is expected to be localized primarily on the more electron-rich parts of the molecule, likely the 2-nitrobenzene ring and the sulfonamide group, which possess pi systems and lone pairs of electrons. The LUMO, conversely, is anticipated to be centered on the electron-deficient regions, with a significant contribution from the nitro group due to its strong electron-withdrawing nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

The shapes and energies of the frontier molecular orbitals (HOMO and LUMO) provide a basis for predicting the molecule's reactivity. The location of the HOMO indicates the likely sites for electrophilic attack, as this is where the most available electrons reside. For this compound, these sites would likely be on the benzene (B151609) ring, influenced by the directing effects of the nitro and sulfonamide substituents.

The location of the LUMO points to the probable sites for nucleophilic attack. The carbon atom attached to the nitro group and the sulfur atom of the sulfonamide group are potential electrophilic centers. The 2-nitrobenzenesulfonamide group itself has been explored as a chemical linker that can be cleaved under specific redox conditions, highlighting the reactivity of this moiety. nih.gov

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as the oxygen atoms of the nitro and sulfonyl groups. Regions of positive electrostatic potential (usually colored blue) denote electron-poor areas that are prone to nucleophilic attack, such as the hydrogen atom of the sulfonamide N-H group and the sulfur atom.

Molecular Dynamics Simulations

While quantum chemical calculations focus on static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations are particularly useful for studying the conformational dynamics and intermolecular interactions of flexible molecules like this compound.

An MD simulation of this compound in a solvent would reveal the dynamic interconversion between the various conformations of the cycloheptyl ring. The simulation would show the transitions between different twist-chair and chair forms, and the timescale on which these conformational changes occur. researchgate.net The presence of the large substituent would likely raise the energy barriers for some of these interconversions compared to unsubstituted cycloheptane. The simulation could also identify the most populated conformational states under given conditions of temperature and solvent.

MD simulations can model the behavior of this compound in a solution, providing a detailed picture of its interactions with solvent molecules. The simulation would show the formation and breaking of hydrogen bonds between the sulfonamide N-H and nitro/sulfonyl oxygens with protic solvent molecules. In a simulated reaction environment, the trajectories of reactant molecules approaching the sulfonamide could be monitored. This would help in understanding the preferred pathways of interaction and the role of the solvent in mediating the reaction. For instance, the accessibility of the sulfonamide sulfur atom or the nitro group to a reactant could be assessed by analyzing their solvent-accessible surface area and interaction energies over the course of the simulation.

Based on a comprehensive review of available scientific literature, there are no specific theoretical, computational, molecular docking, or structure-activity relationship (SAR) studies published for the compound This compound .

Therefore, it is not possible to provide an article with detailed research findings and data tables on the "" as requested, because the primary research data for this specific molecule does not appear to exist in the public domain.

While computational methods like molecular docking and SAR studies are common for other sulfonamide derivatives in various research contexts, such as drug design and material science, these analyses have not been specifically applied to or published for this compound.

General Methodologies in Sulfonamide Research

To provide context on how such studies are typically performed for related compounds, researchers often employ the following approaches:

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger target, such as an enzyme. For sulfonamides, this is often used to understand their potential as enzyme inhibitors. For example, studies on other sulfonamide-containing molecules have used docking to investigate their binding modes with enzymes like cyclooxygenase-2 (COX-2). nih.govmdpi.com In these studies, the sulfonamide group frequently participates in key interactions, such as hydrogen bonding, with amino acid residues in the enzyme's active site. nih.gov

Structure-Activity Relationship (SAR) Studies: SAR studies involve synthesizing a series of related compounds and evaluating how chemical modifications affect their biological or chemical activity. For sulfonamides, this could involve changing substituent groups on the phenyl ring or the sulfonamide nitrogen to optimize a desired property. For instance, research on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives showed that the presence of electron-donating and electron-withdrawing groups on the phenyl ring influenced their enzyme inhibitory activity. nih.gov

Use as Chemical Tools: The 2-nitrobenzenesulfonamide functional group itself has been explored as a chemical linker in bioconjugation applications. nih.gov Its cleavage under specific intracellular conditions makes it a useful tool for developing systems that release active molecules within a cell. nih.gov

It is important to reiterate that the examples above pertain to other sulfonamide compounds and not to this compound. The absence of specific data prevents the creation of the detailed article as outlined in the request.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes to N-Cycloheptyl-2-nitrobenzenesulfonamide

The established method for synthesizing this compound involves the reaction of cycloheptylamine (B1194755) with 2-nitrobenzenesulfonyl chloride in the presence of a base. While effective, this approach is not without its limitations, including the potential for side reactions and the use of chlorinated reagents. Future research is likely to explore more sustainable and efficient synthetic strategies.

One promising avenue is the development of catalytic methods that avoid the use of stoichiometric activating agents. For instance, transition-metal-catalyzed C-H amination of cycloheptane (B1346806) with 2-nitrobenzenesulfonamide (B48108) could offer a more direct and atom-economical route. Another area of exploration is the use of flow chemistry, which can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.

ParameterCurrent Synthetic RoutePotential Future Routes
Starting Materials Cycloheptylamine, 2-nitrobenzenesulfonyl chlorideCycloheptane, 2-nitrobenzenesulfonamide
Key Transformation Nucleophilic substitutionC-H amination, Flow synthesis
Advantages High yield, well-establishedAtom economy, sustainability, scalability
Challenges Use of chlorinated reagentsCatalyst development, process optimization

Exploration of New Applications of the 2-Nosyl Group in Organic Synthesis

The 2-nitrobenzenesulfonyl (2-nosyl) group is well-established as a versatile protecting group for amines. Its facile cleavage under mild conditions with thiol-based reagents makes it a valuable tool in multi-step synthesis. sigmaaldrich.comchemicalbook.com However, the reactivity of the nosyl group extends beyond simple protection and deprotection.

Recent studies have demonstrated that the electron-withdrawing nature of the nitro group can be harnessed to activate the sulfonamide for a variety of transformations. For example, nosyl amides can participate in Mitsunobu and Fukuyama-Mitsunobu reactions for the alkylation of amines. sigmaaldrich.com Future research is expected to further exploit this reactivity. The development of novel nosyl-based reagents for asymmetric catalysis, where the nosyl group acts as a chiral auxiliary or a directing group, is a particularly exciting prospect. Furthermore, the unique electronic properties of the nosyl group could be leveraged in the design of novel organic electronic materials.

Advanced Computational Modeling for Predictable Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. In the context of this compound, advanced computational modeling can provide valuable insights into its reactivity and selectivity.

Density Functional Theory (DFT) calculations can be employed to model the transition states of reactions involving the nosyl group, providing a deeper understanding of the factors that govern reaction pathways and stereochemical outcomes. This knowledge can be used to design more selective catalysts and to predict the feasibility of novel transformations. Molecular dynamics simulations can also be used to study the conformational behavior of the cycloheptyl ring and its influence on the reactivity of the sulfonamide. This predictive power will be instrumental in guiding experimental efforts and accelerating the discovery of new applications.

Integration into Chemical Biology Tools Beyond Medicinal Applications

While sulfonamides are a well-established class of therapeutic agents, the unique properties of the 2-nosyl group offer opportunities for their integration into a broader range of chemical biology tools. chemicalmanufacturers.in The ability to cleave the nosyl group under mild, biocompatible conditions makes it an attractive linker for the development of probes and reporters for studying biological systems.

For example, a nosyl-protected fluorescent dye could be designed to be unmasked by a specific biological trigger, such as a change in redox potential, leading to a "turn-on" fluorescent signal. Additionally, the nosyl group could be incorporated into activity-based probes to covalently label specific enzymes. The development of such tools could provide new ways to visualize and understand complex biological processes, moving beyond the traditional medicinal applications of sulfonamides. rsc.orgbldpharm.comresearchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-cycloheptyl-2-nitrobenzenesulfonamide, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via sulfonylation of cycloheptylamine with 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). Reaction progress is monitored via TLC. Purification involves recrystallization from ethanol or column chromatography (silica gel, eluent: ethyl acetate/hexane). Yield optimization requires stoichiometric control of reagents and inert atmosphere .
  • Quality Control : Purity (>98%) is confirmed using HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy. Impurities, such as unreacted sulfonyl chloride, are identified via LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Structural Confirmation :

  • ¹H/¹³C NMR : Assign peaks for the cycloheptyl group (δ ~1.4–2.1 ppm for aliphatic protons) and aromatic protons (δ ~7.5–8.3 ppm for nitro-substituted benzene).
  • FT-IR : Confirm sulfonamide (S=O asymmetric/symmetric stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .
    • Elemental Analysis : Combustion analysis verifies C, H, N, and S content within ±0.3% of theoretical values .

Q. What solvent systems and storage conditions are recommended for this compound?

  • Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water. Stock solutions (10 mM in DMSO) are stable at -20°C for 6 months.
  • Storage : Store solid samples at room temperature in airtight containers protected from light and moisture to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound?

  • Crystallization : Slow evaporation of ethanol solutions yields single crystals. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles.
  • Analysis : SHELXL refinement ( ) reveals torsional angles (e.g., nitro group orientation relative to the benzene ring) and hydrogen-bonding networks (e.g., C–H⋯O interactions). Displacement parameters validate thermal motion models .

Q. What mechanistic insights govern the reactivity of the sulfonamide group under nucleophilic conditions?

  • Reactivity Studies : The sulfonamide’s NH group participates in acid-base reactions (pKa ~10–12). Under acidic conditions, protonation enhances electrophilic substitution at the benzene ring. Kinetic studies (UV-Vis monitoring) quantify reaction rates with nucleophiles (e.g., amines) in THF/water mixtures .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and reactive sites, correlating with experimental substituent effects .

Q. How can biological activity screening be designed to evaluate this compound’s therapeutic potential?

  • Assays :

  • Antimicrobial : Broth microdilution (CLSI guidelines) determines MIC values against Gram-positive bacteria (e.g., S. aureus).
  • Enzyme Inhibition : Fluorescence-based assays test inhibition of carbonic anhydrase or proteases, comparing IC₅₀ values to reference inhibitors (e.g., acetazolamide) .
    • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) assess selectivity indices .

Q. What strategies mitigate degradation of this compound under varying pH and temperature?

  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring identify hydrolysis products (e.g., 2-nitrobenzenesulfonic acid).
  • Formulation : Lyophilization with cyclodextrins enhances aqueous stability. Activation energy (Eₐ) for degradation is calculated via Arrhenius plots .

Q. How do computational docking studies predict interactions with biological targets?

  • Protocol : Molecular docking (AutoDock Vina) against protein targets (e.g., COX-2 or β-lactamase) uses crystal structures (PDB IDs: 1PXX, 4BLM). Parameters include grid box dimensions (20 ų) and Lamarckian genetic algorithms.
  • Validation : Binding poses are cross-validated with MD simulations (GROMACS) to assess stability of hydrogen bonds (e.g., sulfonamide O atoms with Arg120 in COX-2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.